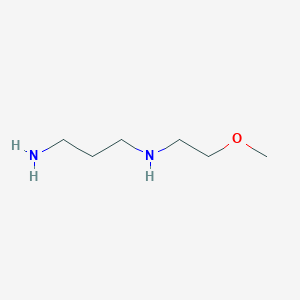

(3-Aminopropyl)(2-methoxyethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-Aminopropyl)(2-methoxyethyl)amine is a multifunctional amine that is used in various chemical synthesis processes. It is related to compounds such as 3-aminopropyltriethoxysilane and N-[2-(aminoethyl)-N-3-(trimethoxysilyl)propyl]amine, which are used in the synthesis of linear and heterocyclic compounds. These compounds are known for their ability to form intermediate products that can undergo intramolecular and intermolecular desilylation to yield cyclic and linear products, respectively .

Synthesis Analysis

The synthesis of related aminopropyl and aminoethyl compounds has been explored in several studies. For instance, bi(2-aminoethyl)-(3-aminopropyl)amine, a compound with a similar structure, was synthesized through addition and hydrogenation reactions of bi(cyanomethyl)amine with acrylonitrile. This process achieved a yield and purity of 67% and 99.5%, respectively . Another related compound, 2-aminoethyl-bis(3-aminopropyl)amine, was synthesized using bulk chemicals with an overall isolated yield of 60%. The synthesis involved the preparation of N-Acetylethylenediamine, followed by reaction with acrylonitrile and subsequent reduction and hydrolysis steps .

Molecular Structure Analysis

The molecular structure of (3-Aminopropyl)(2-methoxyethyl)amine and its derivatives can be characterized by spectral methods, as demonstrated in the synthesis of related compounds. The structures of the synthesized compounds and intermediates were confirmed by spectral characterization, including 1H NMR and elemental analysis . These techniques are crucial for verifying the molecular structure and purity of the synthesized amines.

Chemical Reactions Analysis

The chemical reactivity of aminopropyl-containing compounds has been studied in various reactions. For example, the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces was investigated using infrared spectroscopy. This study provided insights into the adsorption and reaction mechanisms of aminosilanes on silica, including the formation of Si-O-Si linkages and the role of amine catalysts .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3-Aminopropyl)(2-methoxyethyl)amine are not detailed in the provided papers, the properties of similar aminopropyl and aminoethyl compounds can be inferred. These compounds typically exhibit strong hydrogen bonding capabilities and reactivity due to their amine groups. The physical properties such as solubility, boiling point, and melting point can be influenced by the presence of ethoxy and methoxy groups, which can affect the compound's polarity and interaction with solvents .

Applications De Recherche Scientifique

1. Material Science: Synthesis and Characterization of Amine-Modified Spherical Nanocellulose Aerogels

- Summary of Application : In this study, “(3-Aminopropyl)(2-methoxyethyl)amine” was used to modify cellulose nanocrystal (CNC) aerogels. The amine group was introduced via C–O–Si bonds between CNC and the amine compound, resulting in N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-CNC aerogels .

- Methods of Application : The AEAPMDS-CNC aerogel was fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels . The impact of various parameters such as time, temperature, AEAPMDS amount, and solid-to-liquid ratio on the properties of the as-prepared materials was systematically explored .

- Results or Outcomes : The as-prepared spherical nanocellulose aerogels exhibited a nano-porous network structure of mesopores possessing a high surface area (262 m2/g) in the case of supercritical CO2 drying . A honeycomb structure comprising squares, polygons, and circles with a surface area of 120.4 m2/g was obtained by freeze-drying . The as-synthesized AEAPMDS-CNC aerogels could potentially be applied to capture CO2 via covalent bonding .

2. Carbon Capture and Utilization

- Summary of Application : Amine-based materials, including “(3-Aminopropyl)(2-methoxyethyl)amine”, are being developed to capture CO2 from dilute sources and convert it into higher-value products .

- Methods of Application : The chemical and engineering principles of amine-based CO2 capture are considered to define the parameters required of an adsorbent, describe adsorption testing methods, and introduce the reader to a range of amine-based adsorbents .

- Results or Outcomes : The application of electrocatalysts modified with nitrogen-containing compounds and polymers is reviewed in the context of CO2 utilization .

3. Surface Modification of Metal Oxide Nanoparticles

- Summary of Application : “(3-Aminopropyl)(2-methoxyethyl)amine” has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .

- Methods of Application : The introduction of amine (NH2) enhances the dispersibility and anti-bacterial property of MONPs .

- Results or Outcomes : The modified MONPs have improved properties, making them suitable for various applications .

Safety And Hazards

“(3-Aminopropyl)(2-methoxyethyl)amine” is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

N'-(2-methoxyethyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVKUHWARTYVOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450337 |

Source

|

| Record name | (3-aminopropyl)(2-methoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopropyl)(2-methoxyethyl)amine | |

CAS RN |

187150-19-2 |

Source

|

| Record name | (3-aminopropyl)(2-methoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)

![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)